N-(2-tert-butylphenyl)-3-(difluoromethoxy)benzamide
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Overview
Description
N-(2-tert-butylphenyl)-3-(difluoromethoxy)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a benzamide moiety substituted with a difluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-tert-butylphenyl)-3-(difluoromethoxy)benzamide typically involves the reaction of 2-tert-butylphenylamine with 3-(difluoromethoxy)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of flow microreactor systems can provide better control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-tert-butylphenyl)-3-(difluoromethoxy)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or ethers.
Scientific Research Applications
N-(2-tert-butylphenyl)-3-(difluoromethoxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-tert-butylphenyl)-3-(difluoromethoxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-tert-butylphenyl)-3-(methoxy)benzamide
- N-(2-tert-butylphenyl)-3-(trifluoromethoxy)benzamide
- N-(2-tert-butylphenyl)-3-(chloromethoxy)benzamide
Uniqueness
N-(2-tert-butylphenyl)-3-(difluoromethoxy)benzamide is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H19F2NO2 |
---|---|
Molecular Weight |
319.3 g/mol |
IUPAC Name |
N-(2-tert-butylphenyl)-3-(difluoromethoxy)benzamide |
InChI |
InChI=1S/C18H19F2NO2/c1-18(2,3)14-9-4-5-10-15(14)21-16(22)12-7-6-8-13(11-12)23-17(19)20/h4-11,17H,1-3H3,(H,21,22) |
InChI Key |
GXIDORAJMBRUIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OC(F)F |
Origin of Product |
United States |
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